molecular formula C6H8BrN3 B1377613 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1378861-55-2

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1377613
CAS No.: 1378861-55-2
M. Wt: 202.05 g/mol
InChI Key: XDINJRVXGNVXRV-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6H8BrN3. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The binding of this compound to PARP inhibits its activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can lead to the activation of cell death pathways, such as apoptosis, in cancer cells . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, thereby altering cellular responses to stress and damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and triazole ring are critical for its binding affinity and specificity. The inhibition of PARP by this compound involves the compound binding to the enzyme’s active site, preventing its catalytic activity and leading to the accumulation of DNA damage . This inhibition can trigger downstream signaling pathways that promote cell death, particularly in cancer cells that rely on PARP for survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of PARP and persistent DNA damage, resulting in long-term effects on cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively inhibit PARP activity, leading to therapeutic effects in cancer models. At high doses, this compound can cause adverse effects, such as toxicity and damage to normal tissues . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain biological activity or be excreted from the body . The effects of this compound on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic cation transporters and distributed to the nucleus, where it can exert its effects on DNA repair processes . The distribution of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the localization of this compound to the nucleus allows it to interact with nuclear enzymes, such as PARP, and modulate DNA repair processes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1,2,4-triazole with a suitable pyridine derivative under acidic or basic conditions . The reaction is usually carried out in solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom, which can be easily substituted to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDINJRVXGNVXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378861-55-2
Record name 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
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3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
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3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
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3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

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